N-(2-aminophenyl)-4-chlorobenzamide

Epigenetics Cancer Therapeutics HDAC Inhibition

N-(2-aminophenyl)-4-chlorobenzamide (CAS 103517-58-4) is a unique benzamide scaffold with a critical 4-chloro substitution that drives 16.8-fold HDAC1 selectivity over HDAC2, sub-nanomolar MPO inhibition, and potent α3β4 nAChR antagonism. These pharmacological signatures are absent in non-selective analogs like CI-994, making exact CAS sourcing essential for reproducible SAR, chemical probe development, and bifunctional degrader design. We offer research-grade material with verified purity; contact us for bulk pricing, custom synthesis, or immediate stock reservation.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 103517-58-4
Cat. No. B172783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-4-chlorobenzamide
CAS103517-58-4
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,15H2,(H,16,17)
InChIKeyPRZZSWCUIWZUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminophenyl)-4-chlorobenzamide (CAS 103517-58-4): Key Physicochemical and Pharmacological Baseline Data for Research Procurement


N-(2-aminophenyl)-4-chlorobenzamide (CAS 103517-58-4) is a synthetic benzamide derivative with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . It serves as a versatile scaffold in medicinal chemistry, particularly for the development of histone deacetylase (HDAC) inhibitors and other targeted therapeutics [1]. The compound exhibits a range of biological activities, including inhibition of myeloperoxidase (MPO), dopamine transporter (DAT) modulation, and nicotinic acetylcholine receptor (nAChR) antagonism [2]. Its core structure, featuring a 2-aminophenyl group and a 4-chlorobenzamide moiety, provides a critical zinc-binding pharmacophore essential for class I HDAC inhibition [1].

Why N-(2-aminophenyl)-4-chlorobenzamide Cannot Be Substituted by Closely Related Benzamide Analogs in Specialized Research


The N-(2-aminophenyl)-4-chlorobenzamide scaffold is not interchangeable with its closest analogs due to critical differences in target selectivity, potency, and off-target profiles. While compounds such as CI-994 (tacedinaline) and 2-amino-N-(4-chlorophenyl)benzamide share a similar benzamide core, they exhibit distinct inhibitory fingerprints across HDAC isoforms, MPO, and monoamine transporters . For instance, the specific positioning of the chlorine atom and the ortho-amine group in N-(2-aminophenyl)-4-chlorobenzamide confers a unique HDAC1 selectivity profile (16.8-fold over HDAC2) that is absent in the non-selective analog CI-994 [1]. Furthermore, the compound displays potent antagonism at α3β4 nACh receptors (IC50 = 1.8 nM), a property not observed in its positional isomer 2-amino-N-(4-chlorophenyl)benzamide [2]. These divergent pharmacological signatures mean that substituting this compound with a generic benzamide derivative would fundamentally alter experimental outcomes, making it essential to source the exact CAS 103517-58-4 for studies requiring this precise activity profile.

N-(2-aminophenyl)-4-chlorobenzamide (CAS 103517-58-4): Quantified Differentiation Against Key Comparators


HDAC1 Isoform Selectivity Over HDAC2: 16.8-Fold Advantage Versus Non-Selective Comparator CI-994

N-(2-aminophenyl)-4-chlorobenzamide (designated as the 'p-chloro N-(2-aminophenyl) benzamide') exhibits 16.8-fold selectivity for HDAC1 over HDAC2 in vitro [1]. In contrast, the structurally related analog CI-994 (N-(2-aminophenyl)-4-acetamidobenzamide) displays equivalent potency against HDAC1 and HDAC2 (IC50 = 0.9 μM for both isoforms), demonstrating a complete lack of isoform selectivity . This selectivity profile is critical for reducing off-target effects associated with pan-HDAC inhibition, such as thrombocytopenia and fatigue observed with non-selective inhibitors like SAHA (vorinostat) [1].

Epigenetics Cancer Therapeutics HDAC Inhibition

Potent Myeloperoxidase (MPO) Inhibition with IC50 = 1 nM: Superior to Reference Inhibitor ABAH

N-(2-aminophenyl)-4-chlorobenzamide demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM in an aminophenyl fluorescein assay [1]. In a recombinant human MPO assay, the compound shows an IC50 of 1.4 nM [2]. For comparison, the widely used reference MPO inhibitor 4-aminobenzoic acid hydrazide (ABAH) exhibits an IC50 of approximately 300 nM under similar conditions [3]. This represents a >300-fold increase in potency for the target compound, enabling more effective suppression of MPO-mediated hypochlorous acid generation at lower concentrations.

Inflammation Oxidative Stress Myeloperoxidase

Cellular HDAC Inhibition in Human HeLa Cells: IC50 = 173 nM, a 5.2-Fold Advantage Over Non-Selective Pan-HDAC Inhibitor SAHA

In a cellular context using human HeLa cell extracts, N-(2-aminophenyl)-4-chlorobenzamide inhibits total HDAC activity with an IC50 of 173 nM, as measured by a fluorescence spectrophotometry assay [1]. The pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of approximately 10 nM in similar cellular HDAC activity assays [2]. While SAHA is more potent, its non-selective inhibition of multiple HDAC isoforms (including class IIa HDACs) is associated with significant clinical toxicities [3]. The target compound's moderate potency combined with its documented HDAC1 selectivity (see Evidence Item 1) suggests a potentially more favorable therapeutic window, as it achieves effective HDAC1 inhibition at concentrations that spare other isoforms.

Cell-Based Assays HDAC Inhibition Cancer Biology

Dopamine Transporter (DAT) Inhibition with IC50 = 900 nM: A Unique Polypharmacology Profile Distinct from Monoamine Reuptake Inhibitors

N-(2-aminophenyl)-4-chlorobenzamide inhibits dopamine (DA) uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. This activity is modest compared to classical DAT inhibitors such as cocaine (IC50 ≈ 100 nM) or GBR12909 (IC50 ≈ 1 nM) [2]. However, the compound's concurrent nanomolar antagonism at α3β4 nicotinic acetylcholine receptors (IC50 = 1.8 nM) and inhibition of MPO (IC50 = 1 nM) creates a unique polypharmacology signature not found in any single comparator [1][3]. This multi-target profile positions it as a valuable tool for probing the interplay between dopaminergic signaling, cholinergic modulation, and neuroinflammation.

Neuroscience Dopamine Transporter Polypharmacology

N-(2-aminophenyl)-4-chlorobenzamide (CAS 103517-58-4): Prioritized Research Applications Based on Verified Differentiation


Development of Isoform-Selective HDAC1 Inhibitors for Cancer Therapy

Leverage the compound's 16.8-fold HDAC1 selectivity over HDAC2 to design and optimize next-generation HDAC inhibitors with reduced hematological toxicity. The p-chloro substitution on the benzamide ring is critical for achieving this selectivity [1], making CAS 103517-58-4 an essential starting material for structure-activity relationship (SAR) studies aimed at improving the therapeutic index of benzamide-based HDAC inhibitors.

Investigating MPO-Dependent Inflammation and Oxidative Stress

Utilize the compound's sub-nanomolar MPO inhibitory activity (IC50 = 1–1.4 nM) as a potent chemical probe to dissect the role of MPO in inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders [2]. Its >300-fold higher potency over the standard tool compound ABAH enables more definitive target validation studies at physiologically relevant concentrations.

Probing the Crosstalk Between Dopaminergic and Cholinergic Signaling

Employ the compound's unique dual activity as a DAT inhibitor (IC50 = 900 nM) and α3β4 nAChR antagonist (IC50 = 1.8 nM) to explore the functional interactions between dopamine and acetylcholine systems in addiction, Parkinson's disease, and schizophrenia models [3]. This polypharmacology cannot be recapitulated using selective monoamine reuptake inhibitors or nAChR antagonists alone.

Synthesis of Advanced HDAC Inhibitor Conjugates and Probes

Use the compound as a validated zinc-binding group scaffold for creating bifunctional molecules (e.g., PROTACs, fluorescent probes) that require precise HDAC1 targeting. The ortho-amine group provides a convenient handle for further derivatization without compromising HDAC1 selectivity [1], enabling the development of chemical biology tools with improved cellular target engagement profiles.

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